Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structural features, including an oxirane ring and multiple alkyl substituents. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions result in various substituted oxirane derivatives.
Scientific Research Applications
Methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate involves its reactivity with various molecular targets. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-epoxy-3-phenylpropanoate: Another oxirane derivative with different substituents.
Ethyl 2,3-epoxy-3-methylbutanoate: Similar structure with an ethyl ester group.
Propyl 2,3-epoxy-3-ethylpentanoate: Contains a propyl ester group and different alkyl substituents.
Uniqueness
Methyl 3-methyl-3-(2-methylpropyl)-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific combination of alkyl groups and the oxirane ring
Properties
Molecular Formula |
C12H22O3 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
methyl 3-methyl-3-(2-methylpropyl)-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-8(2)7-11(5)12(15-11,9(3)4)10(13)14-6/h8-9H,7H2,1-6H3 |
InChI Key |
ABDZCMMYFTYHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(O1)(C(C)C)C(=O)OC)C |
Origin of Product |
United States |
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